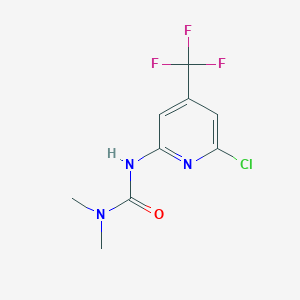
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-1,1-dimethyl-urea
Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Complexation-induced Unfolding of Heterocyclic Ureas
The study explores the synthesis and conformational behavior of heterocyclic ureas, focusing on their ability to unfold and form multiply hydrogen-bonded complexes. The research highlights the potential of these compounds in self-assembly processes, mimicking biological structures such as peptides. This unfolds avenues for their application in designing molecular architectures and materials with specific functionalities (Corbin et al., 2001).
Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding
This research demonstrates the strong dimerization capabilities of ureidopyrimidone derivatives through quadruple hydrogen bonding. Such properties suggest their utility in constructing supramolecular assemblies, which could be harnessed in various fields, including materials science and nanotechnology (Beijer et al., 1998).
Receptors for Urea Derivatives Based on Pyridoindole Subunits
The development of cavity-shaped hosts that exhibit a strong affinity for urea derivatives through hydrogen bonding offers insights into the design of new sensors and receptors. These findings could be particularly relevant in environmental monitoring and the development of diagnostic tools (Hegde et al., 1993).
Electronic and Optical Properties of Chalcone Derivatives
Investigating the electronic, optical, and nonlinear optical properties of chalcone derivatives provides a foundation for their application in optoelectronic devices. The superior properties identified in this study suggest potential use in OLEDs and other advanced display technologies (Shkir et al., 2018).
Synthesis of Pyrazolyl-Substituted Pyridinium and Guanidinium Salts
The synthesis of pyrazolyl-substituted salts from pyridone and urea derivatives showcases a novel approach in organic synthesis. This method could have implications in the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Echterhoff et al., 2014).
Structural Analysis of Insecticides
The crystal structure analysis of chlorfluazuron, a benzoylphenylurea insecticide, provides valuable insights into the molecular basis of its activity. Understanding such structures is crucial for the design of new, more effective insecticides with reduced environmental impact (Cho et al., 2015).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes to the compound, new applications for the compound, or new reactions that the compound might undergo.
I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!
properties
IUPAC Name |
3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-16(2)8(17)15-7-4-5(9(11,12)13)3-6(10)14-7/h3-4H,1-2H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAPGAOMWDXNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-1,1-dimethyl-urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



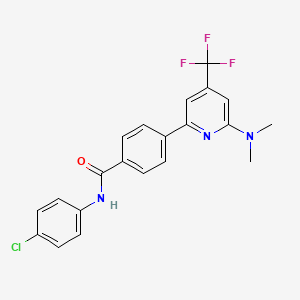
![2,6-Dichloro-3-[chloro-(4-chloro-phenyl)-methyl]-4-trifluoromethyl-pyridine](/img/structure/B1401808.png)
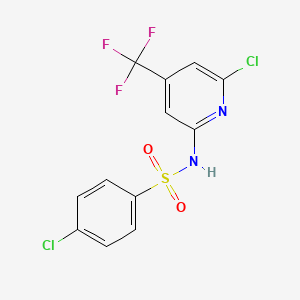
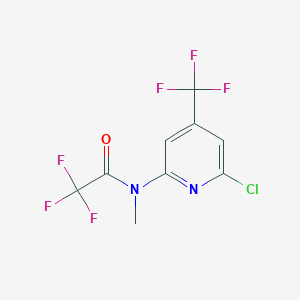
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide](/img/structure/B1401813.png)
![[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401815.png)
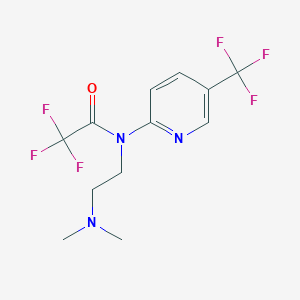
![Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401820.png)
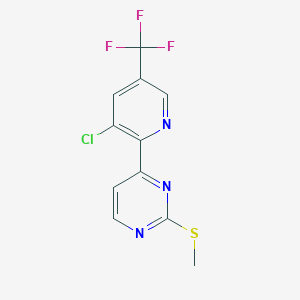
![[3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401823.png)
![4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine](/img/structure/B1401824.png)
![[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-thiourea](/img/structure/B1401826.png)
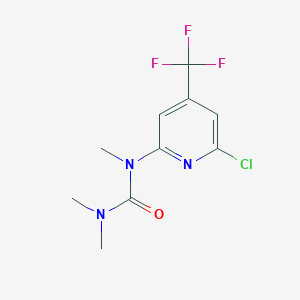
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401828.png)